Hexakis(3-fluoropropoxy)phosphazene

Übersicht

Beschreibung

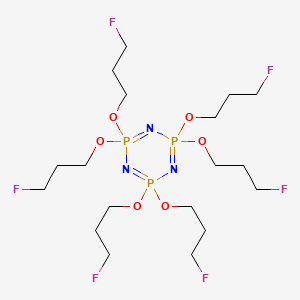

Hexakis(3-fluoropropoxy)phosphazene, also known as FpP-6, is a phosphazene polymer with the chemical formula [(C3F7O)2PCl]3(NPCl2)3. It is an organofluorine compound that is functionally related to a 1,3,5,2,4,6-triazatriphosphinine . It is a colorless, viscous liquid employed as a reagent in organic synthesis .

Synthesis Analysis

The synthesis of Hexakis(3-fluoropropoxy)phosphazene involves the substitution of the six chlorine atoms attached to the cyclo compound with different nucleophiles, leading to changes in different chemical and physical properties .Molecular Structure Analysis

The molecular structure of Hexakis(3-fluoropropoxy)phosphazene has been confirmed using elemental analysis, FT-IR, MS spectral analysis as well as 31 P, 1 H and 13 C-APT NMR techniques .Wissenschaftliche Forschungsanwendungen

-

Application in i-line Lithography

- Summary of Application : Hexakis(3-fluoropropoxy)phosphazene is used in the creation of a novel one-component molecular glass photoresist for i-line lithography .

- Methods of Application : The compound is synthesized through a series of reactions involving hexachlorotriphosphazene (HCTP) and p-hydroxybenzaldehyde, followed by reduction with sodium borohydride . The resulting compound is then protected by reaction with di-tert-butyl dicarbonate ester (DBDC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst .

- Results or Outcomes : The synthesized compound showed high sensitivity and excellent film-forming property, making it possible to fabricate 1 μm line and space pattern under i-line exposure .

-

Application in Biomedicine

- Summary of Application : Polyphosphazenes, including Hexakis(3-fluoropropoxy)phosphazene, have become a research hotspot in the medical and pharmaceutical fields due to their unique properties .

- Methods of Application : Researchers can capitalize on the flexibility of the backbone and multiplicity of the macromolecular substitution reaction to meet various design requirements, including stereochemistry, nanostructure, and topology .

- Results or Outcomes : Considerable progress has been made using polyphosphazene in the fields of controlled drug/gene/vaccine delivery, regenerative engineering, cell imaging tracking, coating formulations for wound dressing, etc .

-

Application in Flame Retardant Coatings

- Summary of Application : Hexakis(3-fluoropropoxy)phosphazene is used in the synthesis of flame retardant coatings for cotton fabrics .

- Methods of Application : The compound is used as an additive in the formulation of the coating .

- Results or Outcomes : The resulting coated fabric achieved an LOI (Limiting Oxygen Index) value of 27.7% .

-

Application in Semiconductor Industry

- Summary of Application : Hexakis(3-fluoropropoxy)phosphazene is used in the creation of a novel one-component molecular glass photoresist for i-line lithography .

- Methods of Application : The compound is synthesized through a series of reactions involving hexachlorotriphosphazene (HCTP) and p-hydroxybenzaldehyde, followed by reduction with sodium borohydride . The resulting compound is then protected by reaction with di-tert-butyl dicarbonate ester (DBDC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst .

- Results or Outcomes : The synthesized compound showed high sensitivity and excellent film-forming property, making it possible to fabricate 1 μm line and space pattern under i-line exposure .

-

Application in Flame Retardant Materials

- Summary of Application : Hexakis(3-fluoropropoxy)phosphazene is used in the design and application of highly efficient flame retardants for polycarbonate .

- Methods of Application : The compound is used as an additive in the formulation of the flame retardant .

- Results or Outcomes : The resulting polycarbonate composites passed UL-94 V-0 rating testing with only 3 wt% of the compound, and their LOI value increased from 25.0% to 28.4% .

-

Application in Liquid Crystalline Materials

- Summary of Application : Hexakis(3-fluoropropoxy)phosphazene is used in the synthesis of novel liquid crystalline materials .

- Methods of Application : The compound is synthesized through a series of reactions involving hexachlorocyclotriphosphazene (HCTP) and selected nucleophiles .

- Results or Outcomes : The synthesized compound showed promising properties for the development of liquid crystalline materials .

-

Application in i-line Lithography

- Summary of Application : Hexakis(3-fluoropropoxy)phosphazene is used in the creation of a novel one-component molecular glass photoresist for i-line lithography .

- Methods of Application : The compound is synthesized through a series of reactions involving hexachlorotriphosphazene (HCTP) and p-hydroxybenzaldehyde, followed by reduction with sodium borohydride . The resulting compound is then protected by reaction with di-tert-butyl dicarbonate ester (DBDC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst .

- Results or Outcomes : The synthesized compound showed high sensitivity and excellent film-forming property, making it possible to fabricate 1 μm line and space pattern under i-line exposure .

-

Application in Flame Retardant Materials

- Summary of Application : Hexakis(3-fluoropropoxy)phosphazene is used in the design and application of highly efficient flame retardants for polycarbonate .

- Methods of Application : The compound is used as an additive in the formulation of the flame retardant .

- Results or Outcomes : The resulting polycarbonate composites passed UL-94 V-0 rating testing with only 3 wt% of the compound, and their LOI value increased from 25.0% to 28.4% .

-

Application in Liquid Crystalline Materials

- Summary of Application : Hexakis(3-fluoropropoxy)phosphazene is used in the synthesis of novel liquid crystalline materials .

- Methods of Application : The compound is synthesized through a series of reactions involving hexachlorocyclotriphosphazene (HCTP) and selected nucleophiles .

- Results or Outcomes : The synthesized compound showed promising properties for the development of liquid crystalline materials .

Safety And Hazards

Hexakis(3-fluoropropoxy)phosphazene may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing its vapors and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators are recommended when handling this compound .

Eigenschaften

IUPAC Name |

2,2,4,4,6,6-hexakis(3-fluoropropoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36F6N3O6P3/c19-7-1-13-28-34(29-14-2-8-20)25-35(30-15-3-9-21,31-16-4-10-22)27-36(26-34,32-17-5-11-23)33-18-6-12-24/h1-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGKBGIYQRXAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP1(=NP(=NP(=N1)(OCCCF)OCCCF)(OCCCF)OCCCF)OCCCF)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36F6N3O6P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201130062 | |

| Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis(3-fluoropropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201130062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexakis(3-fluoropropoxy)phosphazene | |

CAS RN |

1346521-36-5 | |

| Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis(3-fluoropropoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346521-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis(3-fluoropropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201130062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl[(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B1442499.png)